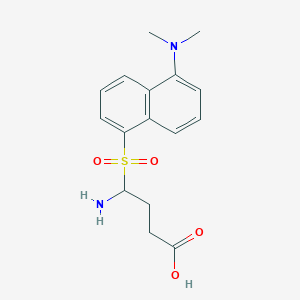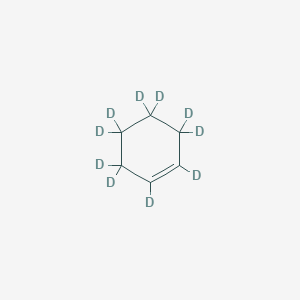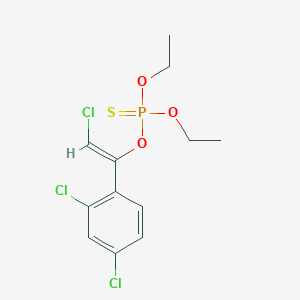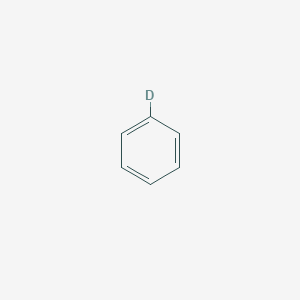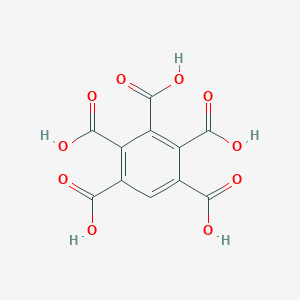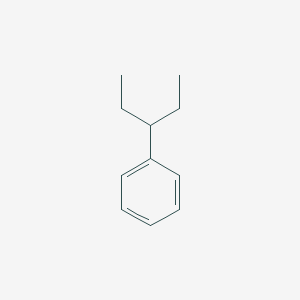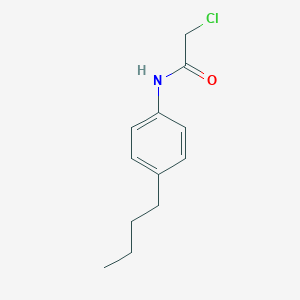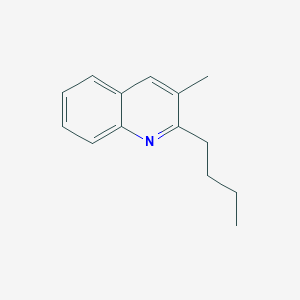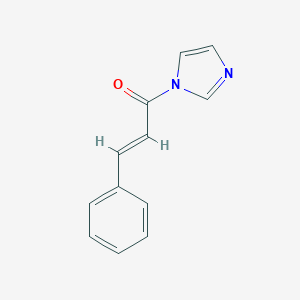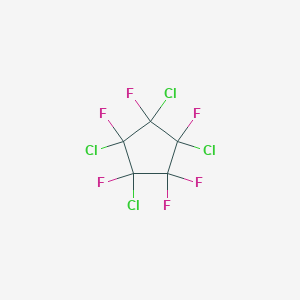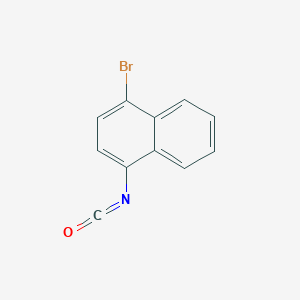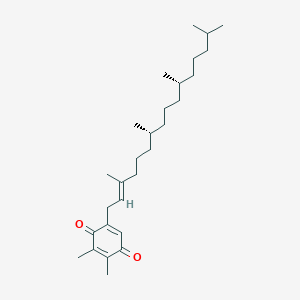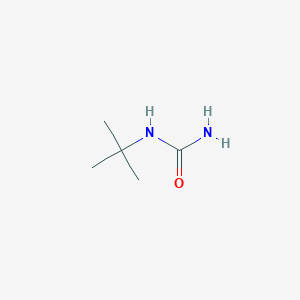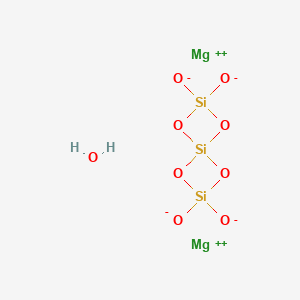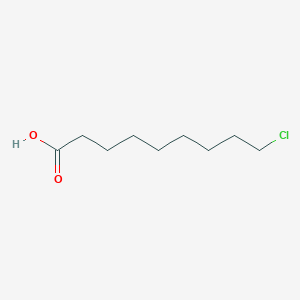
9-Chlorononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chlorononanoic acid, also known as 9-Cl-NA, is a chlorinated fatty acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 9-Chlorononanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 9-Chlorononanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 9-Chlorononanoic acid can reduce inflammation in the body.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and anti-cancer properties, 9-Chlorononanoic acid has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can improve glucose metabolism and insulin sensitivity in obese mice. Additionally, 9-Chlorononanoic acid has been found to reduce oxidative stress and improve mitochondrial function in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Chlorononanoic acid in lab experiments is its high purity and stability. This compound can be synthesized in high yields with high purity, making it a reliable compound for scientific research. However, one limitation of using 9-Chlorononanoic acid is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects, so caution must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 9-Chlorononanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 9-Chlorononanoic acid involves a series of chemical reactions starting with the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride. This compound is then reacted with sodium chloride to produce 9-chlorononanoyl chloride, which is then hydrolyzed to form 9-Chlorononanoic acid. This method has been optimized to produce high yields of 9-Chlorononanoic acid with high purity.
Wissenschaftliche Forschungsanwendungen
9-Chlorononanoic acid has been found to exhibit various therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that 9-Chlorononanoic acid can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. Additionally, 9-Chlorononanoic acid has been found to exhibit anti-cancer properties, as it can induce cell death in cancer cells.
Eigenschaften
CAS-Nummer |
1120-10-1 |
|---|---|
Produktname |
9-Chlorononanoic acid |
Molekularformel |
C9H17ClO2 |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
9-chlorononanoic acid |
InChI |
InChI=1S/C9H17ClO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
InChI-Schlüssel |
DFJLDESPZKERQH-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(=O)O |
Kanonische SMILES |
C(CCCCCl)CCCC(=O)O |
Andere CAS-Nummern |
1120-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



